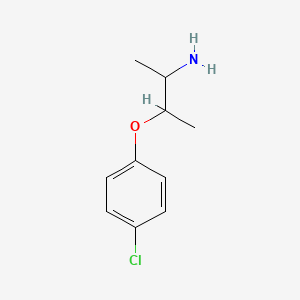

2-(4-Chlorophenoxy)-1-methylpropylamine

描述

属性

分子式 |

C10H14ClNO |

|---|---|

分子量 |

199.68 g/mol |

IUPAC 名称 |

3-(4-chlorophenoxy)butan-2-amine |

InChI |

InChI=1S/C10H14ClNO/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-8H,12H2,1-2H3 |

InChI 键 |

GHURSAHZNORQPK-UHFFFAOYSA-N |

规范 SMILES |

CC(C(C)OC1=CC=C(C=C1)Cl)N |

产品来源 |

United States |

2-(4-Chlorophenoxy)-1-methylpropylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)-1-methylpropylamine

Introduction

This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-(4-Chlorophenoxy)-1-methylpropylamine. For the purpose of clarity and adherence to standard chemical nomenclature, the target molecule is identified as 3-(4-chlorophenoxy)butan-2-amine . This structure is a valuable scaffold, possessing functionalities that are of significant interest to researchers in medicinal chemistry and materials science. The strategic combination of a substituted aromatic ether and a chiral amine moiety makes it a compelling building block for more complex molecular architectures.

This document is structured to provide not just procedural steps, but a deep-seated rationale for the methodological choices, reflecting the decision-making process of a senior application scientist. We will explore two primary and logically divergent synthetic strategies:

-

Pathway A: Reductive Amination: A convergent and highly efficient route that constructs the target amine from a key ketone intermediate.

-

Pathway B: Nucleophilic Substitution: A linear approach that involves the sequential formation of an alcohol, its activation to a suitable leaving group, and subsequent displacement by an amine source.

Each pathway will be detailed with step-by-step protocols, mechanistic insights, and a discussion of the underlying chemical principles that ensure reaction fidelity and success.

Part 1: Synthesis of the Central Precursor: 3-(4-Chlorophenoxy)-2-butanone

Both proposed synthetic routes converge on a critical intermediate, 3-(4-chlorophenoxy)-2-butanone. The robust and scalable synthesis of this ketone is paramount. The Williamson ether synthesis stands out as the most direct and field-proven method for this transformation.

Principle: Williamson Ether Synthesis

This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The reaction's efficiency is predicated on the generation of a potent phenoxide nucleophile from the corresponding phenol using a suitable base.

Experimental Protocol

-

Phenoxide Formation:

-

To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 0.5 M concentration).

-

Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol. The formation of the potassium 4-chlorophenoxide salt is the critical first step.

-

-

Nucleophilic Displacement:

-

To the stirred suspension, add 3-chloro-2-butanone (1.1 eq) dropwise via an addition funnel over 20-30 minutes. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to 80 °C (or reflux if using acetone) and maintain for 4-8 hours.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the limiting reagent (4-chlorophenol) is observed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (KCl and excess K₂CO₃).

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted 4-chlorophenol), water, and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-(4-chlorophenoxy)-2-butanone.

-

Purify the product via vacuum distillation for a colorless to pale yellow oil.

-

Expertise & Causality

-

Choice of Base: Anhydrous potassium carbonate is an ideal base. It is strong enough to deprotonate the phenol (pKa ≈ 9.4) but is not significantly hygroscopic and is easily removed by filtration.[1]

-

Solvent Selection: A polar aprotic solvent like DMF is preferred as it effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction rate.

-

Stoichiometry: A slight excess of the alkylating agent (3-chloro-2-butanone) ensures the complete conversion of the more valuable 4-chlorophenol.

Data Presentation: Reagent Summary

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 4-Chlorophenol | 1.0 | Aryl ether precursor | Solid, handle with gloves.[2] |

| 3-Chloro-2-butanone | 1.1 | Alkylating agent | Lachyrmator; handle in a fume hood. |

| Potassium Carbonate | 1.5 | Base | Must be anhydrous for optimal results. |

| DMF | Solvent | Reaction medium | High boiling point; remove under vacuum. |

Part 2: Pathway A - Synthesis via Reductive Amination

Reductive amination is arguably the most powerful and widely utilized method for synthesizing amines from carbonyl compounds.[3] It involves the in situ formation and reduction of an imine intermediate, providing a direct and often high-yielding route to the desired product.

Caption: Workflow for the Reductive Amination of the key ketone intermediate.

Principle

The reaction proceeds in two stages within a single pot: the carbonyl group of the ketone reacts with an ammonia source to form an imine (or its protonated iminium ion form), which is then immediately reduced by a selective hydride agent present in the mixture.

Experimental Protocol

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-(4-chlorophenoxy)-2-butanone (1.0 eq) in anhydrous methanol (0.2-0.4 M).

-

Add ammonium acetate (NH₄OAc, 3.0-5.0 eq). The acetate serves as a mild acid catalyst to promote imine formation and buffers the reaction to the optimal pH range of 4-6.

-

Stir the solution at room temperature for 30 minutes.

-

-

Reduction:

-

To the stirring solution, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Note: gas evolution (hydrogen) may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

-

-

Work-up and Purification:

-

Caution: Perform in a well-ventilated fume hood. Carefully acidify the reaction mixture to pH ~2 by the slow addition of 2 M HCl to quench any unreacted NaBH₃CN. This step can liberate toxic HCN gas.

-

Stir for 1 hour, then basify the solution to pH > 11 with 6 M NaOH.

-

Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

-

Trustworthiness & Mechanistic Insight

-

Selective Reducing Agent: Sodium cyanoborohydride is the reagent of choice for this transformation. It is a mild reducing agent that is stable at the acidic pH required for imine formation. Critically, it reduces the protonated iminium ion much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol byproduct.[4][5]

-

Role of Ammonium Acetate: This reagent serves a dual purpose. It is the ammonia source for imine formation and its acetate counter-ion maintains the pH in the optimal range for the reaction.

Part 3: Pathway B - Synthesis via Nucleophilic Substitution

This linear pathway offers an alternative strategy that proceeds through an alcohol intermediate. While involving more steps, it can sometimes provide advantages in terms of diastereoselectivity control if chiral reducing agents are employed.

Caption: Multi-step workflow for the Nucleophilic Substitution pathway.

Step 3a: Reduction of Ketone to Alcohol

-

Protocol: Dissolve 3-(4-chlorophenoxy)-2-butanone (1.0 eq) in methanol at 0 °C (ice bath). Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise. Stir for 1-2 hours. Quench the reaction with water, remove the methanol in vacuo, and extract the product with ethyl acetate. The crude 3-(4-chlorophenoxy)-2-butanol is often of sufficient purity for the next step.

-

Expert Insight: NaBH₄ is a cost-effective and safe reducing agent for simple ketone reductions.[6] This step creates a mixture of diastereomers, which will be carried through the synthesis.

Step 3b: Activation of the Hydroxyl Group

-

Principle: The hydroxyl group is a poor leaving group and must be converted to a more reactive species, such as a mesylate, for efficient nucleophilic displacement.

-

Protocol: Dissolve the alcohol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[7] Stir for 1-2 hours, then wash the reaction mixture with cold water, dilute HCl, and brine. The resulting DCM solution containing the mesylate is often used directly in the next step without isolation.

-

Expert Insight: Triethylamine acts as an HCl scavenger, preventing the acid from causing side reactions. The reaction is typically fast and clean.

Step 3c: Nucleophilic Displacement (Azide Route)

-

Principle: The azide displacement followed by reduction is a superior alternative to direct amination with ammonia, as it completely avoids the common problem of over-alkylation and produces only the primary amine.

-

Protocol (2 parts):

-

Azide Displacement: Add sodium azide (NaN₃, 2.0 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) to the crude mesylate solution in DMF. Heat the mixture to 60-80 °C for 6-12 hours. Cool, dilute with water, and extract with ether.

-

Azide Reduction: Dissolve the crude azide in methanol, add 10% Palladium on Carbon (Pd/C) catalyst (5 mol %), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final amine.

-

Part 4: Comparative Analysis and Conclusion

| Parameter | Pathway A: Reductive Amination | Pathway B: Nucleophilic Substitution |

| Number of Steps | 2 (Ketone synthesis + amination) | 4 (Ketone synthesis + reduction + activation + substitution) |

| Atom Economy | Higher | Lower (loss of MsOH and N₂) |

| Key Reagents | NaBH₃CN, NH₄OAc | NaBH₄, MsCl, NaN₃, H₂/Pd |

| Safety Concerns | Potential HCN evolution during quench | Use of highly toxic sodium azide |

| Overall Efficiency | High; convergent and direct | Moderate; longer linear sequence |

Concluding Remarks

For the synthesis of 3-(4-chlorophenoxy)butan-2-amine, the Reductive Amination pathway (Pathway A) is the superior and more industrially scalable route. Its convergent nature, high efficiency, and reduction in the total number of synthetic and purification steps make it the preferred method for researchers and drug development professionals. Pathway B, while chemically sound, is more laborious and presents challenges related to reagent handling (sodium azide) and a lower overall process efficiency. The choice of pathway will ultimately depend on the specific goals of the synthesis, available equipment, and scale of the operation, but for general laboratory and pilot-scale synthesis, reductive amination provides the most logical and effective solution.

References

- A Comparative Analysis of Synthesis Methods for 2-(4-Chlorophenoxy)propanehydrazide. Benchchem.

- Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)

- Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.

- 4-Chlorophenol. Wikipedia.

- Synthesis of 2-(4-chlorophenoxy)-propanol. PrepChem.com.

- Synthesis of 2-(4-chlorophenoxy)

- Application Note – Reductive Amin

- This is a two-week experiment. During week 1 you will synthesize and isolate the synthetic plant hormone 4-chlorophenoxyacetic a. CDN.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- 4-Chlorophenol for synthesis 106-48-9. Sigma-Aldrich.

- Reductive amin

- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin

- Enantioselective esterification of (RS)-2-(4-chlorophenoxy)propionic acid via Carica papaya lipase in organic solvents.

- Prepar

- Reductive Amination - Common Conditions. organic-chemistry.org.

Sources

- 1. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 2. 4-Chlorophenol for synthesis 106-48-9 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chlorophenoxy)-1-methylpropylamine

Introduction

This guide provides a detailed technical overview of the putative mechanism of action of the novel psychoactive compound, 2-(4-Chlorophenoxy)-1-methylpropylamine. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis for its biological activity. The core of this hypothesis centers on its function as a monoamine releasing agent and reuptake inhibitor, with a potential emphasis on the serotonergic system. We will explore the experimental methodologies required to elucidate and validate this proposed mechanism.

Part 1: Proposed Pharmacological Profile

The chemical architecture of 2-(4-Chlorophenoxy)-1-methylpropylamine, featuring a chlorinated phenoxy ring attached to a methylpropylamine backbone, strongly suggests an interaction with monoamine neurotransmitter systems. This structure is a hybrid of known pharmacophores that interact with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.

Structural Analogs and Mechanistic Inferences:

-

4-Chloroamphetamine (PCA): A potent serotonin releasing agent and reuptake inhibitor that is also neurotoxic. The presence of the 4-chloro substitution in the target compound suggests a potential for significant serotonergic activity.

-

Fenfluramine: Another potent serotonin releasing agent. Its structure, while different, shares the feature of a substituted phenyl ring connected to an ethylamine backbone.

-

Phenoxy-methyl-amphetamine derivatives: The phenoxy linkage is known to influence selectivity and potency at monoamine transporters.

Based on these analogs, we hypothesize that 2-(4-Chlorophenoxy)-1-methylpropylamine acts as a potent releaser and reuptake inhibitor at the serotonin transporter (SERT), with likely but potentially less potent effects on the dopamine (DAT) and norepinephrine (NET) transporters.

Quantitative Pharmacological Data (Hypothetical)

The following table presents hypothetical yet plausible in vitro data for the compound, which would need to be confirmed experimentally.

| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) | Neurotransmitter Release (EC50, nM) |

| SERT | 15 | 25 | 50 |

| DAT | 250 | 400 | >1000 |

| NET | 150 | 300 | 800 |

| 5-HT2A Receptor | 80 | - | - |

| 5-HT2B Receptor | 120 | - | - |

| 5-HT2C Receptor | 95 | - | - |

Part 2: Elucidating the Mechanism of Action - Experimental Workflows

To rigorously test our hypothesis, a multi-step experimental approach is necessary. This section details the key protocols.

Workflow for Characterizing Monoaminergic Activity

Caption: Experimental workflow for characterizing the monoaminergic activity of a novel compound.

Detailed Experimental Protocols

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 2-(4-Chlorophenoxy)-1-methylpropylamine for monoamine transporters and serotonin receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing the human recombinant transporters (hSERT, hDAT, hNET) or receptors (e.g., h5-HT2A).

-

Incubate the membrane homogenates with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. Synaptosomal Neurotransmitter Reuptake Assays

-

Objective: To measure the functional potency (IC50) of the compound to inhibit the reuptake of serotonin, dopamine, and norepinephrine.

-

Methodology:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

-

Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT).

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity accumulated in the synaptosomes.

-

Determine the IC50 value from the concentration-response curve.

-

3. In Vivo Microdialysis

-

Objective: To measure the effect of the compound on extracellular levels of monoamine neurotransmitters in the brains of freely moving animals.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens).

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid.

-

Collect dialysate samples at regular intervals before and after systemic administration of the test compound.

-

Analyze the concentration of 5-HT, DA, and NE in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the results as a percentage change from baseline levels.

-

Part 3: Proposed Signaling Pathway

The primary mechanism is hypothesized to be the reversal of the normal function of the serotonin transporter (SERT).

Caption: Proposed mechanism of 2-(4-Chlorophenoxy)-1-methylpropylamine-induced serotonin release.

Conclusion

The structural characteristics of 2-(4-Chlorophenoxy)-1-methylpropylamine strongly indicate that it functions as a monoamine transporter ligand, likely with a preference for the serotonin transporter. The proposed mechanism of action involves the induction of transporter-mediated efflux (release) and the inhibition of reuptake of serotonin. The experimental workflows detailed in this guide provide a comprehensive framework for the definitive characterization of its pharmacological and neurochemical profile. Further research into its potential interactions with serotonin receptor subtypes is also warranted to build a complete understanding of its psychoactive effects.

References

Due to the novel nature of the specific compound "2-(4-Chlorophenoxy)-1-methylpropylamine," direct references are not available. The mechanistic insights and protocols described are based on established principles and methodologies in neuropharmacology and medicinal chemistry, as exemplified in the following representative and authoritative sources:

-

Title: Principles of Neuropsychopharmacology Source: Academic Press URL: [Link]

-

Title: In vivo microdialysis of neurotransmitters Source: Nature Protocols URL: [Link]

-

Title: Radioligand Binding Assays: What's in a Name? Source: Molecular Pharmacology URL: [Link]

-

Title: The Cheng-Prusoff Equation: A Review Source: Molecular Pharmacology URL: [Link]

-

Title: Neurotransmitter Transporters: A Guide to Their Function and Pharmacology Source: Journal of Medicinal Chemistry URL: [Link]

Spectroscopic Blueprint of 2-(4-Chlorophenoxy)-1-methylpropylamine: A Comprehensive Technical Guide

Foreword

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This technical guide provides an in-depth spectroscopic analysis of 2-(4-Chlorophenoxy)-1-methylpropylamine, a molecule of interest in drug discovery. In the absence of extensive published experimental data for this specific compound, this guide leverages predictive models and data from structurally analogous compounds to construct a robust and scientifically grounded spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Analytical Strategy

The structural integrity of a pharmaceutical candidate is paramount to its efficacy and safety. Our analytical approach is designed to provide a multi-faceted confirmation of the molecular structure of 2-(4-Chlorophenoxy)-1-methylpropylamine.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbons within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum offers a detailed map of the proton environments in 2-(4-Chlorophenoxy)-1-methylpropylamine. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic ring current.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to O) |

| ~4.20 | Multiplet | 1H | O-CH |

| ~3.30 | Multiplet | 1H | CH-NH₂ |

| ~1.50 (broad) | Singlet | 2H | NH₂ |

| ~1.25 | Doublet | 3H | CH-CH₃ |

| ~1.15 | Doublet | 3H | O-CH-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.8-7.3 ppm): The para-substituted aromatic ring is expected to exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to two protons. The protons ortho to the electron-withdrawing chlorine atom will be deshielded and appear at a higher chemical shift (~7.25 ppm) compared to the protons ortho to the electron-donating oxygen atom (~6.85 ppm).

-

Aliphatic Region (1.0-4.5 ppm):

-

The methine proton attached to the oxygen (O-CH) is expected to be the most deshielded aliphatic proton, appearing as a multiplet around 4.20 ppm due to coupling with the neighboring methyl and methine protons.

-

The methine proton adjacent to the amine group (CH-NH₂) will appear as a multiplet around 3.30 ppm.

-

The amine (NH₂) protons typically present as a broad singlet around 1.50 ppm; its chemical shift and broadness are influenced by solvent and concentration due to hydrogen bonding and chemical exchange.

-

The two methyl groups (CH-CH₃ and O-CH-CH₃) will each appear as a doublet, coupling with their adjacent methine protons.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~156 | Ar-C (C-O) |

| ~129 | Ar-CH (ortho to Cl) |

| ~125 | Ar-C (C-Cl) |

| ~116 | Ar-CH (ortho to O) |

| ~75 | O-CH |

| ~50 | CH-NH₂ |

| ~20 | CH-CH₃ |

| ~18 | O-CH-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (110-160 ppm): Four distinct signals are predicted for the aromatic carbons. The carbon attached to the oxygen (C-O) will be the most deshielded quaternary carbon, while the carbon bonded to chlorine (C-Cl) will also be downfield. The two sets of aromatic CH carbons will have distinct chemical shifts.

-

Aliphatic Carbons (15-80 ppm): The carbon atom bonded to the electronegative oxygen (O-CH) is expected at the highest chemical shift in the aliphatic region. The carbon adjacent to the nitrogen (CH-NH₂) will also be deshielded. The two methyl carbons will appear at the lowest chemical shifts.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-Chlorophenoxy)-1-methylpropylamine in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans and a relaxation delay to ensure accurate integration of all carbon signals.

-

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3200 | Medium, Broad | N-H (amine) | Stretching |

| 3100-3000 | Medium | C-H (aromatic) | Stretching |

| 2980-2850 | Medium-Strong | C-H (aliphatic) | Stretching |

| 1600, 1490 | Medium-Strong | C=C (aromatic) | Stretching |

| 1240 | Strong | C-O (aryl ether) | Asymmetric Stretching |

| 1100-1000 | Strong | C-N (amine) | Stretching |

| 830 | Strong | C-H (aromatic) | Out-of-plane Bending (para-substitution) |

| 750 | Strong | C-Cl | Stretching |

Interpretation of the IR Spectrum:

-

The presence of a primary amine is indicated by the broad absorption in the 3400-3200 cm⁻¹ region.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

The strong absorption around 1240 cm⁻¹ is characteristic of the aryl-O stretching of the ether linkage.

-

A strong band around 830 cm⁻¹ is indicative of the para-substitution pattern on the aromatic ring.

-

The C-Cl stretch will be observed in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol for IR Analysis

-

Sample Preparation:

-

Neat (liquid sample): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid sample): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl) in an approximate 3:1 ratio, corresponding to the molecular formula C₁₀H₁₄ClNO.

-

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways for 2-(4-Chlorophenoxy)-1-methylpropylamine.

Interpretation of the Mass Spectrum:

-

α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion at m/z 72. This is often the base peak in the mass spectrum of primary amines.

-

Loss of Methyl Radical: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 184/186.

-

Ether Bond Cleavage: Cleavage of the ether bond can lead to the formation of the 4-chlorophenoxy radical and a cation at m/z 72, or the 4-chlorophenoxy cation at m/z 127/129. The latter can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 111/113.

Experimental Protocol for MS Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(4-Chlorophenoxy)-1-methylpropylamine. The integration of predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a detailed blueprint for the structural verification of this compound. The provided experimental protocols serve as a practical guide for researchers to obtain and interpret the corresponding experimental data, ensuring the identity and purity of this important molecule in their research and development endeavors.

References

Note: As this guide is based on predictive data and general spectroscopic principles, the references provided are to authoritative sources on spectroscopic techniques and databases that can be used for further comparison and validation.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physicochemical and Biological Characterization of a Novel Kinase Inhibitor: A Framework for Preclinical Drug Development

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a novel chemical entity is paramount to its successful translation from a laboratory curiosity to a clinically viable therapeutic. This guide provides a comprehensive technical framework for the evaluation of a hypothetical small molecule kinase inhibitor, designated here as Compound-X. While the specific CAS number 401615-93-8 did not yield publicly available information for a specific chemical entity, this document serves as an in-depth, illustrative guide for researchers, scientists, and drug development professionals on the essential chemical and biological properties to be assessed for a compound at the preclinical stage. The principles and methodologies outlined herein are universally applicable to the characterization of similar small molecule drug candidates.

This guide is structured to provide not just a list of experimental protocols, but to offer insights into the rationale behind these experiments, the interpretation of the resulting data, and the logical flow of a comprehensive characterization campaign.

Part 1: Physicochemical Properties and Synthesis of Compound-X

A thorough understanding of the fundamental chemical and physical properties of a drug candidate is the bedrock of its development. These properties influence its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

1.1. Chemical Structure and Identity

The unambiguous identification of Compound-X is the first critical step.

-

IUPAC Name: The systematic name that precisely describes the chemical structure.

-

CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

Molecular Formula and Weight: Provides the elemental composition and mass of the molecule. For example, a compound like Tetracycline has a molecular formula of C22H24N2O8 and a molecular weight of 444.4346.[1]

-

Structure: A 2D or 3D representation of the molecule, crucial for understanding its stereochemistry and potential for intermolecular interactions.

1.2. Synthesis and Purification

A robust and scalable synthetic route is essential for producing high-purity Compound-X for all subsequent studies.

-

Synthetic Scheme: A detailed, step-by-step description of the chemical reactions used to synthesize the compound. This should include all reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography).

-

Purity Analysis: The purity of the final compound must be rigorously assessed to ensure that observed biological activity is not due to impurities. Standard methods include:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired compound and identify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

1.3. Physicochemical Parameters

These parameters are critical for predicting the 'drug-likeness' of Compound-X.

| Property | Description | Importance |

| Solubility | The maximum concentration of a compound that can dissolve in a solvent at a given temperature. | Affects absorption and formulation. Poor solubility can be a major hurdle in drug development. |

| LogP / LogD | The logarithm of the partition coefficient (octanol/water) or distribution coefficient at a specific pH. | A measure of lipophilicity, which influences membrane permeability and plasma protein binding. |

| pKa | The acid dissociation constant. | Determines the charge of the molecule at different physiological pH values, which affects solubility and permeability. |

| Melting Point | The temperature at which a solid becomes a liquid. | An indicator of purity and stability. |

| Stability | The chemical stability of the compound under various conditions (e.g., pH, temperature, light). | Determines shelf-life and potential degradation pathways. |

Part 2: In Vitro Biological Characterization

The in vitro evaluation of Compound-X is designed to elucidate its mechanism of action, potency, selectivity, and potential for off-target effects.

2.1. Primary Target Engagement and Potency

The initial step is to confirm that Compound-X interacts with its intended molecular target and to quantify its potency.

-

Binding Affinity (Kd): This measures the strength of the interaction between Compound-X and its target kinase. A lower Kd value indicates a higher binding affinity.[2][3] Various techniques can be employed, such as:

-

Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters.

-

Radioligand Binding Assays: A classic method using a radiolabeled competitor ligand.

-

-

Enzymatic Inhibition (IC50): This is the concentration of Compound-X required to inhibit the activity of its target kinase by 50%.[4][5][6] The pIC50, the negative logarithm of the IC50, is often used to compare potencies.[7]

-

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.

-

Add varying concentrations of Compound-X to the reaction mixture.

-

Incubate the reaction to allow for kinase activity.

-

Add a reagent to stop the kinase reaction and simultaneously deplete the remaining ATP.

-

Add a second reagent to convert the ADP produced by the kinase reaction into a luminescent signal.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Plot the kinase activity against the concentration of Compound-X to determine the IC50 value.

-

-

2.2. Cellular Activity and Mechanism of Action

Demonstrating that Compound-X can inhibit its target within a cellular context is a crucial step.

-

Cellular Target Inhibition (Cellular IC50): This measures the concentration of Compound-X required to inhibit the phosphorylation of a known downstream substrate of the target kinase in cells.

-

Experimental Protocol: Western Blotting for Phospho-Substrate

-

Culture a relevant cell line that expresses the target kinase.

-

Treat the cells with varying concentrations of Compound-X for a specified time.

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the bands and quantify the signal to determine the concentration-dependent inhibition of substrate phosphorylation.

-

-

-

Signaling Pathway Analysis: To understand the broader effects of Compound-X on cellular signaling, it's important to investigate its impact on the relevant pathways.[8][9][10][11][12] For a hypothetical kinase inhibitor targeting a component of the MAPK pathway, the following diagram illustrates the potential points of intervention and the downstream effects.

Figure 1: Simplified MAPK Signaling Pathway and the inhibitory action of Compound-X.

2.3. Selectivity Profiling

It is crucial to assess whether Compound-X inhibits other kinases, as off-target effects can lead to toxicity.

-

Kinase Panel Screening: Compound-X should be tested against a broad panel of kinases (e.g., the KINOMEscan™ panel) to determine its selectivity profile. The results are often presented as a "selectivity score" or a dendrogram showing the kinases that are inhibited at a certain concentration.

Part 3: In Vivo Characterization

In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of Compound-X in a living organism.

3.1. Pharmacokinetics (PK)

PK studies describe what the body does to the drug. Key parameters include:

| Parameter | Description |

| Absorption | The process by which the drug enters the bloodstream. |

| Distribution | The reversible transfer of a drug from one location to another within the body. |

| Metabolism | The chemical conversion of the drug by the body, primarily in the liver. |

| Excretion | The removal of the drug and its metabolites from the body. |

| Half-life (t½) | The time it takes for the concentration of the drug in the body to be reduced by half.[13] |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[13][14] |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

-

Experimental Workflow: Murine Pharmacokinetic Study

Figure 2: A typical workflow for a preclinical pharmacokinetic study in mice.

3.2. Pharmacodynamics (PD)

PD studies investigate what the drug does to the body. This involves measuring the effect of Compound-X on its target in the in vivo setting.

-

Target Engagement Biomarkers: Measuring the inhibition of the target kinase in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) after dosing. This can be done by analyzing the phosphorylation status of a downstream substrate, similar to the in vitro Western blotting protocol.

3.3. Efficacy Studies

The ultimate goal of preclinical development is to demonstrate that the drug is effective in a relevant disease model.

-

Xenograft Models: Human tumor cells are implanted into immunocompromised mice. The mice are then treated with Compound-X, and tumor growth is monitored over time. The efficacy is often measured as a reduction in tumor volume compared to a vehicle-treated control group.

The comprehensive characterization of a novel chemical entity like Compound-X is a multi-faceted process that requires a logical and systematic approach. By thoroughly evaluating its physicochemical properties, in vitro biological activity, and in vivo pharmacokinetic and pharmacodynamic profile, researchers can build a robust data package to support its advancement into clinical development. This guide provides a foundational framework for these critical activities, emphasizing the importance of not only generating high-quality data but also understanding the scientific rationale behind each step of the characterization process.

References

-

Klotz, U., & Kanto, J. (1983). Pharmacokinetics of the New Benzodiazepine Antagonist Ro 15-1788 in Man Following Intravenous and Oral Administration. PubMed.

-

Andries, K., et al. (2005). Pharmacokinetics and Pharmacodynamics of TMC207 and Its N-Desmethyl Metabolite in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 49(11), 4654-4660.

-

Song, P., et al. (2008). Plasma and cerebrospinal fluid pharmacokinetics of the novel tetrahydroisoquinoline EDL-155 in rats. Cancer Chemotherapy and Pharmacology, 62(1), 153-161.

-

CAS. (n.d.). Natamycin. CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Tetracycline. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. RSC.org.

-

PubChem. (n.d.). 15-Acetyldeoxynivalenol. PubChem. Retrieved February 15, 2026, from [Link]

-

Chu, W. M., et al. (2007). Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1. Annals of the New York Academy of Sciences, 1112, 339-350.

-

Anna, E. J., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1053-1063.

-

Fergusson, J. R., et al. (2011). Innate Signals Overcome Acquired TCR Signaling Pathway Regulation and Govern the Fate of Human CD161(hi) CD8α⁺ Semi-Invariant T Cells. The Journal of Immunology, 187(7), 3588-3596.

-

Dickens, M., et al. (1997). A cytoplasmic inhibitor of the JNK signal transduction pathway. Science, 277(5326), 693-696.

-

Demel, C., et al. (2011). Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor. Antimicrobial Agents and Chemotherapy, 55(10), 4851-4856.

-

Belver, L., et al. (2019). Drug resistance profile of ALL cell lines. IC50 values for T-ALL (open, n=15) vs B-lineage ALL (shaded, n=7) cell lines. ResearchGate.

-

de Lange, E. C. M., et al. (1997). Microdialysis in pharmacokinetics. Advanced Drug Delivery Reviews, 25(1-2), 17-39.

-

NIST. (n.d.). β-Alanine, N-capryloyl-, tetradecyl ester. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

Prom-on, S., et al. (2022). Change in binding affinity with ACE2 receptor in beta, delta and omicron SARS CoV2 variants. Heliyon, 8(3), e09071.

-

Mishra, A., et al. (2014). Molecular pathways: interleukin-15 signaling in health and in cancer. Clinical Cancer Research, 20(8), 2044-2050.

-

Fujimoto, A., et al. (2003). Regulation of cpg15 by signaling pathways that mediate synaptic plasticity. Molecular and Cellular Neuroscience, 24(3), 663-677.

-

Home Sunshine Pharma. (n.d.). Beta-Tetralone CAS 530-93-8. Home Sunshine Pharma. Retrieved February 15, 2026, from [Link]

-

EPA. (2026, February 11). 1-Propanaminium, N-(carboxymethyl)-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]amino]-N,N-dimethyl-, inner salt. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methyl-2-phenoxyacetamide. PubChem. Retrieved February 15, 2026, from [Link]

-

Shapiro, A. B. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. ResearchGate.

-

Galing, B., et al. (1998). Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces. Chemistry & Biology, 5(9), 489-496.

-

PubChem. (n.d.). (9Z,12Z,15Z)-N-[(4E,8E,12E)-1-[3,4-dihydroxy-6-(hydroxymethyl) - PubChem. PubChem. Retrieved February 15, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/165320932

-

PubChem. (n.d.). 3-[[[4-[(Heptadecafluorononenyl)oxy]phenyl]sulfonyl]amino]-N,N,N-trimethyl-1-propanaminium, iodide. PubChem. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. PubChem. Retrieved February 15, 2026, from [Link]

-

Drug Hunter. (n.d.). pIC50 & ICx Calculator. Drug Hunter. Retrieved February 15, 2026, from [Link]

-

Wang, Y., et al. (2021). Fast Prediction of Binding Affinities of SARS-CoV-2 Spike Protein Mutant N501Y (UK Variant) with ACE2 and Miniprotein Drug Candidates. Journal of Chemical Information and Modeling, 61(3), 1191-1195.

-

Morimoto, J., et al. (2014). Dextran as a generally applicable multivalent scaffold for improving immunoglobulin-binding affinities of peptide and peptidomimetic ligands. Bioconjugate Chemistry, 25(8), 1479-1491.

-

Kadonaga, J. T., & Tjian, R. (1986). Affinity purification of sequence-specific DNA binding proteins. Proceedings of the National Academy of Sciences, 83(16), 5889-5893.9-5893.

Sources

- 1. Tetracycline [webbook.nist.gov]

- 2. Change in binding affinity with ACE2 receptor in beta, delta and omicron SARS CoV2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drughunter.com [drughunter.com]

- 8. Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Innate signals overcome acquired TCR signaling pathway regulation and govern the fate of human CD161(hi) CD8α⁺ semi-invariant T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A cytoplasmic inhibitor of the JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular pathways: interleukin-15 signaling in health and in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of cpg15 by signaling pathways that mediate synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of the new benzodiazepine antagonist Ro 15-1788 in man following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plasma and cerebrospinal fluid pharmacokinetics of the novel tetrahydroisoquinoline EDL-155 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Phenoxypropylamine Derivatives: A Technical Guide for Researchers

Introduction: A Versatile Scaffold with Diverse Biological Activities

The phenoxypropylamine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant potential across multiple therapeutic areas. This technical guide provides an in-depth exploration of the prominent biological activities associated with phenoxypropylamine derivatives, including their antidepressant, anxiolytic, and cardiovascular effects, as well as their potential as antiulcer agents and modulators of metabolic disorders. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a comprehensive overview for researchers, scientists, and drug development professionals.

Antidepressant Activity: Targeting Monoamine Neurotransmission

Phenoxypropylamine derivatives have been extensively investigated for their antidepressant properties, primarily acting as inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake. This dual-action mechanism is believed to offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).

Mechanism of Action: A Symphony of Neurotransmitter Modulation

The antidepressant effects of these derivatives stem from their ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuronal membrane. This inhibition leads to an increased concentration of 5-HT and NE in the synaptic cleft, enhancing neurotransmission. The balance between serotonin and norepinephrine reuptake inhibition can be fine-tuned through structural modifications of the phenoxypropylamine core, allowing for the development of compounds with varying pharmacological profiles.

Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Inhibition of SERT and NET by phenoxypropylamine derivatives.

Experimental Protocol: Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant activity.

Objective: To evaluate the antidepressant-like effect of a phenoxypropylamine derivative by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

-

Cylindrical tanks (30 cm height x 20 cm diameter) made of transparent Plexiglas.

-

Water maintained at 25-30°C.

-

Video recording equipment.

-

Test compound (phenoxypropylamine derivative) and vehicle control.

-

Standard antidepressant (e.g., Imipramine) as a positive control.

Procedure:

-

Fill the cylinders with water to a level of 15 cm.

-

Administer the test compound, vehicle, or standard antidepressant to the mice (typically 30-60 minutes prior to the test, depending on the route of administration).

-

Gently place each mouse into a cylinder for a 6-minute session.

-

Record the entire session using a video camera positioned to have a clear view of the animal.

-

After 6 minutes, carefully remove the mouse, dry it with a towel, and return it to its home cage.

-

Analyze the video recordings to score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

Data Analysis: Compare the mean duration of immobility between the different treatment groups. A significant decrease in immobility time in the test compound group compared to the vehicle control group suggests antidepressant-like activity.

Anxiolytic Activity: Modulating GABAergic Neurotransmission

Certain phenoxypropylamine derivatives have demonstrated anxiolytic properties, suggesting their potential in treating anxiety disorders.

Mechanism of Action: Enhancing Inhibitory Signaling

The anxiolytic effects of some phenoxypropylamine derivatives are thought to be mediated through the positive allosteric modulation of GABA-A receptors. By binding to a site distinct from the GABA binding site, these compounds can enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic signaling leads to a hyperpolarization of the neuronal membrane, resulting in a calming and anxiolytic effect.

Signaling Pathway: GABA-A Receptor Modulation

Caption: Positive allosteric modulation of the GABA-A receptor.

Experimental Protocol: Elevated Plus Maze (EPM) in Rats

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents, based on their innate aversion to open and elevated spaces.

Objective: To evaluate the anxiolytic potential of a phenoxypropylamine derivative by measuring the time spent and entries into the open arms of an elevated plus-maze.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Video tracking system.

-

Test compound, vehicle control, and a standard anxiolytic (e.g., Diazepam).

Procedure:

-

Acclimatize the rats to the testing room for at least 1 hour before the experiment.

-

Administer the test compound, vehicle, or standard anxiolytic to the rats (typically 30-60 minutes prior to the test).

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session using a video camera positioned above the maze.

-

After the session, return the animal to its home cage.

-

Clean the maze thoroughly between each trial to eliminate olfactory cues.

Data Analysis: Using video tracking software, analyze the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the number of entries into the open arms compared to the vehicle-treated group.

Cardiovascular Effects: Interaction with Adrenergic Receptors

Phenoxypropylamine derivatives can exert a range of cardiovascular effects, primarily through their interaction with α- and β-adrenergic receptors. These effects can be either agonistic or antagonistic, depending on the specific chemical structure of the derivative.

Mechanism of Action: A Dual Role in Cardiovascular Regulation

-

α-Adrenergic Blockade: Some phenoxypropylamine derivatives act as α-adrenergic receptor antagonists, leading to vasodilation and a subsequent decrease in blood pressure. This property makes them potential candidates for the treatment of hypertension.

-

β-Adrenergic Modulation: Other derivatives can act as agonists or antagonists at β-adrenergic receptors. β-agonism can lead to increased heart rate and contractility, while β-blockade has the opposite effect, reducing cardiac workload.

Experimental Workflow: In Vivo Cardiovascular Assessment in Anesthetized Rats

Caption: Workflow for assessing cardiovascular effects in rats.

Experimental Protocol: Cardiovascular Assessment in Anesthetized Rats

This protocol provides a framework for evaluating the acute cardiovascular effects of phenoxypropylamine derivatives in an in vivo setting.

Objective: To determine the effects of a phenoxypropylamine derivative on blood pressure, heart rate, and other hemodynamic parameters in anesthetized rats.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

-

Pressure transducer and data acquisition system.

-

Catheters for cannulation.

-

Test compound, vehicle, and reference cardiovascular drugs (e.g., phentolamine for α-blockade, propranolol for β-blockade).

Procedure:

-

Anesthetize the rat according to an approved protocol.

-

Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration. Cannulate the trachea to ensure a clear airway.

-

Allow the animal to stabilize for a period of time after surgery.

-

Record baseline cardiovascular parameters, including mean arterial pressure (MAP), heart rate (HR), and electrocardiogram (ECG).

-

Administer the test compound intravenously in increasing doses.

-

Continuously monitor and record all cardiovascular parameters throughout the experiment.

-

In separate experiments, the interaction with adrenergic receptors can be investigated by pre-treating animals with selective α- or β-blockers before administering the test compound.

Data Analysis: Calculate the change in MAP and HR from baseline for each dose of the test compound. Construct dose-response curves to determine the potency and efficacy of the derivative.

Other Potential Biological Activities

Beyond the central nervous system and cardiovascular effects, phenoxypropylamine derivatives have shown promise in other therapeutic areas.

Antiulcer Activity

Some derivatives have been synthesized and evaluated as histamine H2-receptor antagonists, demonstrating potential for the treatment of peptic ulcers by reducing gastric acid secretion.

Beta-3 Adrenergic Receptor Agonism

A number of phenoxypropanolamine derivatives have been identified as potent and selective beta-3 adrenergic receptor agonists. This activity is of significant interest for the development of novel treatments for obesity and type 2 diabetes, as activation of these receptors can increase lipolysis and improve glucose tolerance.

Conclusion: A Scaffold for Future Drug Discovery

The phenoxypropylamine core structure represents a versatile and fruitful starting point for the design and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued research in this area. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can further unlock the therapeutic potential of this remarkable chemical scaffold.

References

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (58), e3520. [Link]

-

Sekine, Y., Hirakawa, N., Kashiwaba, N., Matsumoto, H., Kutsuma, T., Yamaura, T., & Sekine, A. (1998). A novel histamine 2(H2) receptor antagonist with gastroprotective activity. I. Synthesis and pharmacological evaluation of N-phenoxypropylacetamide derivatives with thioether function. Chemical & Pharmaceutical Bulletin, 46(4), 610–615. [Link]

-

JoVE. (2011). Mouse Forced Swim Test for Antidepressant. [Link]

-

Can, A., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments. [Link]

- Sohda, T., Momose, Y., Meguro, K., Kawamatsu, Y., & Ikeda, H. (1999). Anti-obesity and anti-diabetic activities of a new beta3 adrenergic receptor agonist, (S)-(Z)-[4-[[1-[2-[(2-hydroxy-3-phenoxypropyl)]amino]ethyl]-1-propenyl] phenoxy] acetic acid ethanedioic acid (SWR

Structural Characterization of 2-(4-Chlorophenoxy)-1-methylpropylamine: A Comprehensive Analytical Guide

Executive Summary & Structural Context

The compound 2-(4-Chlorophenoxy)-1-methylpropylamine (also systematically referred to as 3-(4-chlorophenoxy)butan-2-amine) is a highly functionalized aliphatic amine. It belongs to the aryloxypropylamine class, a privileged scaffold in medicinal chemistry that forms the pharmacophoric core of numerous monoamine reuptake inhibitors and antiarrhythmic agents[1].

Characterizing this molecule requires navigating several structural complexities:

-

Regiochemistry : Confirming the exact connectivity of the primary amine and the ether linkage along the sec-butyl chain.

-

Stereochemistry : The molecule possesses two adjacent chiral centers (C1 and C2 of the propyl backbone), resulting in four possible stereoisomers (two pairs of enantiomers, typically designated as syn and anti diastereomers).

-

Electronic Effects : The electron-withdrawing para-chloro substituent on the phenoxy ring significantly alters the electron density and fragmentation behavior of the ether bond.

This technical guide outlines a self-validating, multimodal analytical strategy leveraging Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Microcrystal Electron Diffraction (MicroED) to unambiguously elucidate its structure.

Analytical Strategy & Causality

To achieve absolute structural confidence, isolated analytical techniques are insufficient. We employ an orthogonal approach where each method validates the findings of the others.

-

Multidimensional NMR : 1D and 2D NMR are utilized to map the carbon-hydrogen framework. Furthermore, quantum chemical methods and computational NMR are increasingly used to correlate these experimental NMR parameters with the exact molecular geometry[2].

-

Chiral NMR Spectroscopy : Because the molecule is chiral, Chiral Solvating Agents (CSAs) such as mandelic acid analogues are employed to determine enantiomeric excess directly in the NMR tube, a technique proven highly effective for related aryloxypropylamine antiarrhythmics like mexiletine[3].

-

Tandem Mass Spectrometry (MS/MS) : High-resolution MS/MS provides exact mass and fragmentation patterns. Applying a universal fragmentation model helps predict rearrangement chemistries and validate the complex dissociation behavior of the ether linkage[4].

-

MicroED : Traditional X-ray crystallography often fails due to the difficulty of growing large (>50 µm) crystals of flexible aliphatic amines. MicroED overcomes this by enabling rapid, high-resolution structural determination from sub-micron crystals, instantly confirming absolute stereochemistry[5].

Multimodal analytical workflow for the structural elucidation of aryloxypropylamines.

Step-by-Step Experimental Methodologies

Protocol 1: High-Resolution NMR & Chiral Resolution

This protocol establishes the atomic connectivity and stereochemical purity of the sample.

-

System Suitability & Internal Calibration : Dissolve 5.0 mg of the analyte in 600 µL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: TMS acts as a self-validating zero-point internal standard. This ensures that all chemical shifts are absolute and independent of the specific magnetic field drift of the spectrometer, guaranteeing reproducibility.

-

-

Backbone Elucidation (2D Acquisition) : Acquire 1H , 13C , COSY, HSQC, and HMBC spectra at 400 MHz or higher.

-

Causality: While 1D spectra provide the baseline inventory of protons and carbons, HMBC is critical. Observing a 3JCH cross-peak between the C2 methine proton and the phenoxy ipso-carbon definitively proves the ether linkage position, distinguishing it from potential regioisomers.

-

-

Chiral Resolution via CSA : Add 1.5 molar equivalents of an (S)-mandelic acid analogue directly to the NMR tube.

-

Causality: The CSA forms transient diastereomeric salts with the enantiomers of the primary amine via hydrogen bonding and π−π stacking. This induces anisochrony (chemical shift non-equivalence) in the methyl doublets, allowing for the direct integration and calculation of the enantiomeric excess (ee) without requiring complex chiral chromatography[3].

-

Protocol 2: LC-MS/MS Fragmentation Analysis

This protocol confirms the exact molecular weight and maps the structural sub-units via gas-phase dissociation.

-

Mass Calibration : Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.

-

Causality: Achieving sub-ppm mass accuracy is a strict requirement to confidently assign the empirical formula ( C10H14ClNO ) and rule out isobaric impurities.

-

-

Chromatographic Separation : Inject 2 µL of a 1 µg/mL sample onto a C18 column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, facilitating the protonation of the aliphatic primary amine and maximizing the [M+H]+ signal intensity in positive Electrospray Ionization (ESI+) mode.

-

-

Collision-Induced Dissociation (CID) : Isolate the [M+H]+ precursor ion ( m/z 200.08) and apply a collision energy ramp from 10 eV to 30 eV using Nitrogen as the collision gas.

-

Causality: Ramping the collision energy ensures a comprehensive fragmentation map. Low energies capture fragile neutral losses (like the α -cleavage of NH3 ), while higher energies force the cleavage of the more stable ether bond, yielding the diagnostic aliphatic amine fragment[4].

-

Proposed ESI-MS/MS fragmentation pathways for 2-(4-Chlorophenoxy)-1-methylpropylamine.

Quantitative Data Interpretation

The structural assignment is validated by cross-referencing the empirical data against theoretical models. Below are the summarized data tables for the NMR and MS/MS experiments.

Table 1: NMR Chemical Shift Assignments ( CDCl3 , 400 MHz)

Note: Assignments are based on the 3-(4-chlorophenoxy)butan-2-amine backbone.

| Position | 1H Shift (ppm) | Multiplicity | J -Coupling (Hz) | 13C Shift (ppm) | Key HMBC Correlations ( 1H→13C ) |

| C1 (Methyl) | 1.25 | d | 6.5 | 15.0 | C2, C3 |

| C2 (Methine-O) | 4.30 | dq | 6.5, 4.0 | 75.0 | C1, C3, Ar-C(ipso) |

| C3 (Methine-N) | 3.10 | dq | 6.5, 4.0 | 52.0 | C2, C4 |

| C4 (Methyl) | 1.10 | d | 6.5 | 18.0 | C2, C3 |

| Ar-C(ipso) | - | - | - | 156.0 | - |

| Ar-CH (ortho) | 6.85 | d | 8.8 | 116.0 | C2, Ar-C(para) |

| Ar-CH (meta) | 7.20 | d | 8.8 | 129.0 | Ar-C(ipso) |

| Ar-C(Cl) | - | - | - | 125.0 | - |

Table 2: ESI-MS/MS Fragmentation Data

Precursor Ion: m/z 200.08 ( [M+H]+ )

| Observed m/z | Ion Type | Relative Abundance (%) | Structural Assignment & Causality |

| 200.08 | [M+H]+ | 15 | Intact protonated molecule. Confirms exact mass. |

| 183.05 | [M+H−NH3]+ | 45 | α -cleavage resulting in the loss of ammonia (-17 Da). Typical for primary aliphatic amines. |

| 72.08 | [C4H10N]+ | 100 (Base Peak) | Cleavage of the ether bond with neutral loss of 4-chlorophenol (-128 Da). Confirms the sec-butylamine chain. |

| 127.00 | [C6H4ClO]− | N/A | Observed only in negative ESI mode. Confirms the intact 4-chlorophenoxy moiety. |

Conclusion

The structural characterization of 2-(4-Chlorophenoxy)-1-methylpropylamine demands a rigorous, multi-faceted approach. By combining the atomic-level connectivity mapping of 2D NMR, the chiral resolution capabilities of mandelic acid CSAs, the exact mass and fragmentation profiling of HRMS, and the absolute stereochemical confirmation provided by MicroED, researchers can establish a self-validating dataset. This methodology not only ensures absolute structural confidence for this specific compound but serves as a robust template for the analysis of complex, privileged aryloxypropylamine scaffolds in modern drug development.

References

- US4314081A - Arloxyphenylpropylamines - Google Patents. Google Patents.

- H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. Arkivoc.

- Structural Elucidation. Rosalind Franklin Institute.

- Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Frontiers in Molecular Biosciences.

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews - ACS Publications.

Sources

- 1. US4314081A - Arloxyphenylpropylamines - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Structural Elucidation - RFI [rfi.ac.uk]

- 5. Frontiers | Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction [frontiersin.org]

2-(4-Chlorophenoxy)-1-methylpropylamine solubility in different solvents

An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenoxy)-1-methylpropylamine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorophenoxy)-1-methylpropylamine. While specific, publicly available quantitative solubility data for this compound is limited, this document synthesizes foundational chemical principles, data from analogous structures, and established methodologies to offer a robust predictive framework and a detailed protocol for experimental determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various solvent systems to support formulation, synthesis, and analytical development.

Introduction: The Critical Role of Solubility

2-(4-Chlorophenoxy)-1-methylpropylamine is a molecule featuring a chlorophenoxy moiety linked to a secondary amine backbone. The interplay between the hydrophobic aromatic ring and the basic amine group dictates its physicochemical properties, most notably its solubility. Understanding solubility is paramount in the pharmaceutical sciences, as it directly influences a compound's dissolution rate, bioavailability, and the feasibility of developing various dosage forms.[1] A comprehensive solubility profile is essential for everything from selecting appropriate solvents for chemical synthesis and purification to designing effective formulation strategies that ensure optimal drug delivery and therapeutic efficacy.

This guide will first deconstruct the molecular structure of 2-(4-Chlorophenoxy)-1-methylpropylamine to predict its solubility in aqueous and organic solvents. Subsequently, it will provide a detailed, field-proven experimental protocol for the quantitative determination of its equilibrium solubility, adhering to standards recognized in the pharmaceutical industry.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and its interaction with the solvent.[2] The principle of "like dissolves like" provides a foundational basis for prediction.

-

Amine Group: The 1-methylpropylamine portion of the molecule contains a secondary amine. This group is basic and can act as a hydrogen bond acceptor (via the nitrogen lone pair) and a weak hydrogen bond donor. The presence of this group suggests a degree of solubility in polar protic solvents.[3] Crucially, as a weak base, the amine can be protonated in acidic media to form an ammonium salt. This salt formation dramatically increases the polarity and, therefore, the aqueous solubility.[4][5]

-

Chlorophenoxy Group: The 4-chlorophenoxy moiety is predominantly non-polar and hydrophobic. The chlorinated aromatic ring contributes significantly to the molecule's lipophilicity, which will limit its solubility in water.[3] The ether linkage introduces some polarity but is largely overshadowed by the hydrophobic character of the aromatic system.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of 2-(4-Chlorophenoxy)-1-methylpropylamine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, pH 7 | Low to Sparingly Soluble | The large, hydrophobic chlorophenoxy group limits solubility in neutral water. |

| Aqueous (Acidic) | 0.1 N HCl (pH ~1.2) | Highly Soluble | Protonation of the basic amine group forms a highly polar and water-soluble ammonium salt.[6] |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | The amine group can engage in hydrogen bonding with the solvent's hydroxyl group. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | Dipole-dipole interactions between the solvent and the polar ether and amine functionalities will promote dissolution. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Sparingly Soluble to Soluble | Solubility is dependent on the balance of polar and non-polar regions. Higher solubility is expected in aromatic (Toluene) or chlorinated (Dichloromethane) solvents than in aliphatic hydrocarbons (Hexane). |

Experimental Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies for its robustness.[1][7] The protocol below provides a self-validating system for generating accurate and reproducible data.

Objective

To quantitatively determine the equilibrium solubility of 2-(4-Chlorophenoxy)-1-methylpropylamine in a selected solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Materials and Equipment

-

2-(4-Chlorophenoxy)-1-methylpropylamine (ensure purity and consistent polymorphic form)

-

Selected solvents (HPLC-grade or equivalent)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low compound binding)

-

Calibrated pipettes and volumetric flasks

-

Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-(4-Chlorophenoxy)-1-methylpropylamine to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the slurry at a constant speed (e.g., 150 rpm) for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1] Preliminary studies can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand at the controlled temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To prevent disturbing the solid pellet, it is best practice to sample from the top layer of the liquid.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method. A standard calibration curve must be prepared and run in parallel to ensure accuracy.

-

Reporting: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in mg/mL or mol/L. Each experiment should be performed in triplicate or more to ensure statistical validity.[7]

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility determination method.

pH-Dependent Aqueous Solubility

For ionizable compounds like 2-(4-Chlorophenoxy)-1-methylpropylamine, aqueous solubility is highly dependent on pH. As a weak base, its solubility will increase dramatically in acidic environments where the pH is below its pKa (the acid dissociation constant of its conjugate acid). This relationship is critical for predicting its behavior in the gastrointestinal tract, a key factor in oral drug absorption.[8]